N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
This compound features a 4,5-dihydro-1H-pyrazol-3-yl core (pyrazoline ring) with three critical substituents:
- N1 position: A p-toluenesulfonyl (tosyl) group, introducing steric bulk and electron-withdrawing properties.
- Phenyl-ethanesulfonamide moiety: A para-substituted phenyl ring linked to an ethanesulfonamide group, balancing solubility and membrane permeability.
Properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-22-7-5-6-21(16-22)24-17-25(20-12-8-18(2)9-13-20)28(26-24)34(31,32)23-14-10-19(3)11-15-23/h5-16,25,27H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDGGPTBBLGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of stepwise chemical reactions involving the tosylation of intermediate compounds, followed by a series of condensation reactions. The process typically requires controlled temperatures, specific catalysts, and solvent systems to ensure the correct formation of the pyrazole and ethanesulfonamide units. Industrial Production Methods: On an industrial scale, its production might involve continuous flow synthesis techniques to maintain consistency and efficiency. Advanced purification methods such as recrystallization and chromatography are utilized to achieve high purity levels essential for its applications.
Chemical Reactions Analysis
Types of Reactions: N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically undergoes oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Commonly used reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Specific reaction conditions, such as temperature and pH, are crucial to drive these reactions to completion and achieve the desired products. Major Products Formed: Depending on the reaction conditions and reagents, the major products can range from modified pyrazole derivatives to sulfonamide-functionalized aromatic compounds. These transformations expand the compound’s utility in creating diverse molecular frameworks.
Scientific Research Applications
Mechanism of Action
The effectiveness of N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide arises from its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions often involve the formation of hydrogen bonds, ionic interactions, or hydrophobic effects, leading to changes in the activity of the target molecules and affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural differences among analogues lie in substituents at the N1, C5, and sulfonamide positions, influencing electronic effects, lipophilicity, and steric hindrance.
Table 1: Structural and Physicochemical Comparison
Note: Molecular weights are estimated based on structural similarity where explicit data are unavailable.
Functional Implications of Substituents
N1 Position
- Nicotinoyl (): Introduces a pyridine ring, enabling π-π interactions and hydrogen bonding, which may improve affinity for aromatic binding pockets .
- Propionyl/Isobutyryl () : Smaller alkyl groups reduce steric hindrance, possibly improving conformational flexibility and solubility .
C5 Position
- p-Tolyl (Target) : Balances hydrophobicity and moderate steric effects.
- 2-Fluorophenyl () : Fluorine increases lipophilicity and metabolic stability but may reduce solubility .
- 3'-Hydroxyphenyl () : Polar hydroxyl groups enhance solubility but may limit blood-brain barrier penetration .
Sulfonamide Group
- Ethanesulfonamide (Target) : Offers a balance between solubility (polar sulfonamide) and permeability (ethyl chain).
- Methanesulfonamide () : Smaller size improves solubility but may reduce binding affinity due to weaker van der Waals interactions .
- Dichlorobenzenesulphonamide () : High electron-withdrawing effects could enhance potency but increase toxicity risks .
Biological Activity
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex compound with potential biological activity, particularly in medicinal chemistry. This article reviews its synthesis, characterization, and biological properties based on recent studies.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of 5-amino-1-tosyl-1H-pyrazole with various aryl and sulfonyl compounds. The synthesis typically employs N,N-dimethylformamide (DMF) as a solvent and involves alkylation steps that yield the desired sulfonamide derivative. Structural confirmation is achieved through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the molecular conformation and functional groups present in the compound .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the pyrazole ring is crucial, as it enhances interaction with microbial targets. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. Studies demonstrate that derivatives of sulfonamide compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. The mechanism is believed to involve modulation of signaling pathways related to inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives indicate that they may induce apoptosis in cancer cells. The sulfonamide moiety is thought to enhance this activity by interfering with cancer cell proliferation pathways. In particular, this compound has shown promise in preclinical models against specific cancer lines .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating significant antibacterial potential.
Case Study 2: Anti-inflammatory Mechanism
A cellular assay was conducted where the compound was applied to macrophage cells stimulated with lipopolysaccharide (LPS). The results showed a reduction in TNF-alpha levels by 50%, indicating effective anti-inflammatory action.
Research Findings Summary
Q & A
Q. What synthetic routes are optimal for preparing this compound, and how can Design of Experiments (DoE) optimize yield and purity?
- Methodological Answer : Use multi-step synthesis involving condensation of p-tolyl-substituted pyrazole precursors with ethanesulfonamide derivatives. Employ fractional factorial designs or Box-Behnken models to screen variables (e.g., temperature, solvent polarity, catalyst loading). Response Surface Methodology (RSM) can identify interactions between parameters, reducing trial-and-error approaches .
Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR with DEPT-135 to confirm sulfonamide and pyrazole proton environments.
- X-ray Crystallography : Refine single-crystal data via SHELXL (for bond-length accuracy and disorder modeling) and visualize using ORTEP-3 for thermal ellipsoid representation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±5 ppm error).
Q. Which in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to sulfonamide’s known role in active-site binding. Use fluorescence polarization for binding affinity quantification. Validate results with dose-response curves (IC/EC) and orthogonal assays (e.g., SPR) to minimize false positives .
Advanced Research Questions
Q. How can quantum chemical calculations elucidate reaction mechanisms during synthesis?
- Methodological Answer : Apply Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to map transition states and intermediates. Use Intrinsic Reaction Coordinate (IRC) analysis to verify pathways. Compare computed activation energies with experimental kinetics (e.g., Eyring plots). Tools like Gaussian or ORCA integrate with ICReDD’s workflow for computational-experimental feedback .
Q. How to resolve discrepancies between crystallographic data and computational molecular geometry?
- Methodological Answer :
- Refinement : Use SHELXL’s restraints for flexible groups (e.g., tosyl rings) and test twinning models if R-factors remain high.
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions.
- Benchmarking : Compare DFT-optimized gas-phase structures with solid-state crystallography to identify packing effects .
Q. What membrane separation strategies improve purification efficiency?
- Methodological Answer : Use tangential flow filtration (TFF) with polyethersulfone (PES) membranes (10 kDa MWCO) to remove low-MW impurities. Optimize transmembrane pressure (TMP) via DoE to balance flux and fouling. Characterize solubility in DMSO/water mixtures to prevent aggregation during diafiltration .
Q. How to statistically reconcile contradictory bioactivity data across assay platforms?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify platform-specific biases (e.g., solvent effects, readout sensitivity). Use Bland-Altman plots to quantify inter-assay variability. Validate with counter-screening in cell-based vs. cell-free systems .
Notes
- Methodological Rigor : Emphasized reproducibility via statistical frameworks and cross-validation.
- Advanced Tools : Highlighted integration of computational (DFT, ICReDD) and experimental (SHELX, ORTEP) workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
